![molecular formula C19H16N4O2S2 B2678259 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide CAS No. 941880-47-3](/img/structure/B2678259.png)
2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide is a complex organic compound featuring a thiazolopyridazine core, a thiophene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions:
Formation of the Thiazolopyridazine Core: This step often starts with the cyclization of appropriate precursors such as 2-aminothiophene and 2-chloropyridazine under basic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions, where the thiazolopyridazine intermediate reacts with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Final Coupling: The final product is obtained by coupling the intermediate with o-toluidine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Batch Processing: Utilizing large-scale reactors for each step, ensuring controlled reaction conditions.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify intermediates and the final product.
Quality Control: Implementing rigorous quality control measures to monitor the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Products may include sulfoxides or sulfones when the thiophene ring is oxidized.
Reduction: Reduced forms of the compound, such as alcohols or amines, depending on the target functional group.
Substitution: Various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used in catalytic processes.
Material Science: Its structural properties make it a candidate for use in organic electronics and photonics.
Biology and Medicine
Pharmacology: Due to its structural complexity, the compound is investigated for potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biochemical Research: It can be used as a probe to study enzyme interactions and receptor binding.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism by which 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide exerts its effects is largely dependent on its interaction with biological targets:
Molecular Targets: Enzymes, receptors, and DNA are potential targets.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(2-methyl-4-oxo-7-(phenyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide: Similar structure but with a phenyl group instead of a thiophene ring.
2-(2-methyl-4-oxo-7-(furan-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Structural Features: The presence of the thiophene ring in 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide imparts unique electronic properties, making it distinct from its analogs.
Biological Activity: The specific arrangement of functional groups may result in unique interactions with biological targets, leading to different pharmacological profiles.
This comprehensive overview should provide a solid foundation for understanding the compound this compound and its various aspects
Properties
IUPAC Name |
2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-11-6-3-4-7-13(11)21-15(24)10-23-19(25)17-18(27-12(2)20-17)16(22-23)14-8-5-9-26-14/h3-9H,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPUSIFLNABTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
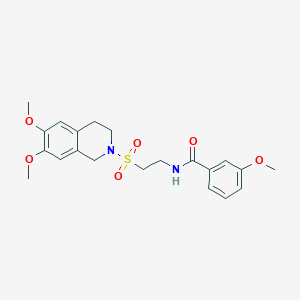
![1-[3-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2678177.png)
![3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B2678180.png)
![2-Chloro-1-[3-hydroxy-3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B2678181.png)
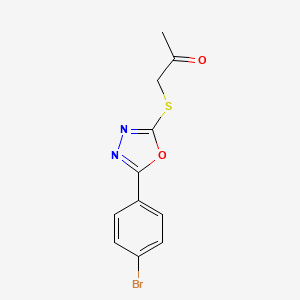
![[2-Pyridin-2-yl-5-[[4-(trifluoromethyl)phenoxy]methyl]pyrazol-3-yl] methanesulfonate](/img/structure/B2678183.png)
![2-Chloro-N-[1-[1-(4-cyanophenyl)-5-methylpyrazol-4-yl]ethyl]acetamide](/img/structure/B2678186.png)

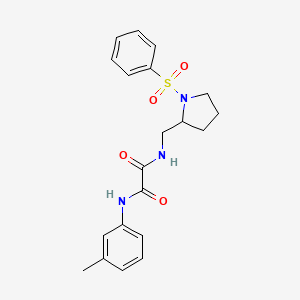
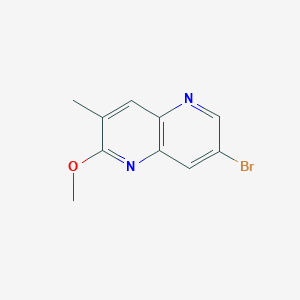
![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678195.png)
![(NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM](/img/structure/B2678197.png)
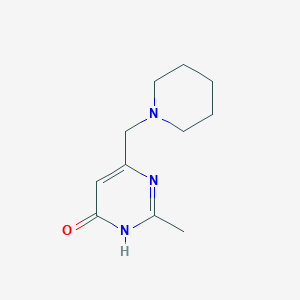
![4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine](/img/structure/B2678199.png)
